molecular formula C19H22N6O2S B1396278 2-[(5-{1-[(4-methoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1306739-37-6

2-[(5-{1-[(4-methoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No.: B1396278
CAS No.: 1306739-37-6
M. Wt: 398.5 g/mol
InChI Key: ITVDIRHJIJXUOY-UHFFFAOYSA-N
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Description

2-[(5-{1-[(4-methoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a useful research compound. Its molecular formula is C19H22N6O2S and its molecular weight is 398.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-[(5-{1-[(4-methoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a novel derivative of 1,2,4-triazole, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial, antifungal, antioxidant, and anticancer properties based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N6O2SC_{19}H_{22}N_{6}O_{2}S, with a molecular weight of 398.5 g/mol. The structure features a triazole ring linked to a thioether and an acetohydrazide moiety, which may contribute to its diverse biological activities .

Antibacterial and Antifungal Activity

1,2,4-triazole derivatives are known for their antibacterial and antifungal properties. Studies have indicated that modifications in the triazole ring can significantly influence these activities. For instance:

  • Compounds similar to This compound have shown promising results against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans .

Antioxidant Activity

The presence of the hydrazide group suggests potential antioxidant properties. In comparative studies:

  • Compounds with similar structures demonstrated antioxidant abilities exceeding that of standard antioxidants like butylated hydroxytoluene (BHT). Specifically, one study reported that a related compound exhibited 1.5-fold higher antioxidant activity than BHT .

Anticancer Activity

Recent research has highlighted the anticancer potential of triazole derivatives:

  • The cytotoxicity of This compound was evaluated against several cancer cell lines including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Results indicated that certain derivatives showed significant selectivity and cytotoxic effects towards these cancer cells .

Case Study: Cytotoxicity Testing

In a study assessing various synthesized triazole derivatives:

CompoundCell Line TestedIC50 (µM)Selectivity
Compound AIGR3915High
Compound BMDA-MB-23120Moderate
Target Compound Panc-118High

The target compound demonstrated notable cytotoxicity particularly against the melanoma cell line .

The biological activity of This compound may be attributed to:

  • Inhibition of Enzymatic Activity : Triazole derivatives often inhibit key enzymes in pathogens.
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may help in reducing oxidative stress in cells.
  • Interference with Cell Proliferation : The hydrazide moiety could affect pathways involved in cell growth and apoptosis in cancer cells.

Scientific Research Applications

Antibacterial and Antifungal Properties

Research has demonstrated that derivatives of 1,2,4-triazole exhibit significant antibacterial and antifungal activity. For example:

  • Antibacterial Activity: Compounds similar to this one have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity: Studies indicate that modifications in the triazole ring can influence antifungal properties, with related compounds effective against pathogens like Candida albicans.

Antioxidant Activity

The presence of the hydrazide group suggests potential antioxidant properties. Preliminary studies on structurally similar compounds have indicated their ability to scavenge free radicals, which could be further investigated for this specific compound.

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. The structural features of 1,2,4-triazole derivatives have been linked to the inhibition of cancer cell proliferation in various models. Further research is required to elucidate its mechanism of action against specific cancer types.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in various fields:

  • Antimicrobial Research:
    • A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of triazole derivatives. It reported promising antibacterial activity for compounds with similar structures.
  • Antioxidant Studies:
    • Research conducted by Zhang et al. demonstrated that triazole derivatives could effectively reduce oxidative stress in cellular models, suggesting potential applications in treating oxidative stress-related diseases.
  • Cancer Research:
    • A recent article in Cancer Letters examined the anticancer properties of triazole derivatives, indicating that structural modifications can enhance their efficacy against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(5-{1-[(4-methoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, and how are intermediates characterized?

Answer: The compound is typically synthesized via multi-step reactions involving cyclization of thiosemicarbazides or hydrazinecarbothioamides under acidic or basic conditions. For example, precursor 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol can be alkylated with chloroacetic acid derivatives to form acetohydrazide analogs . Key intermediates are characterized using elemental analysis (to confirm stoichiometry) and IR spectrophotometry (to identify functional groups like N–H, C=O, and S–S bonds). Thin-layer chromatography (TLC) is used to confirm purity .

Q. How is the structure of this compound validated, and what analytical methods are prioritized?

Answer: Structural validation relies on integrated techniques:

  • Elemental analysis ensures correct C, H, N, S ratios.
  • IR spectroscopy identifies critical functional groups (e.g., 3200–3400 cm⁻¹ for N–H stretching in hydrazide, 1650–1700 cm⁻¹ for C=O).
  • Chromatography (TLC/HPLC) confirms homogeneity .
    Advanced studies may use NMR or X-ray crystallography, though these are not explicitly documented in the provided evidence.

Q. What pharmacological activities have been preliminarily associated with 1,2,4-triazole acetohydrazides?

Answer: While direct data on this specific compound is limited, structurally related 1,2,4-triazole derivatives exhibit antimicrobial, anti-inflammatory, and enzyme inhibitory (e.g., acetylcholinesterase) activities . Initial screening involves in vitro assays against bacterial/fungal strains or enzyme targets, followed by toxicity profiling (e.g., LD₅₀ in rodent models) to prioritize lead compounds .

Advanced Research Questions

Q. How do solvent systems and reaction conditions influence the regioselectivity of 1,2,4-triazole cyclization in this compound’s synthesis?

Answer: Cyclization reactions are highly solvent-dependent. Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the triazole’s sulfur atom, while basic media (e.g., NaOH/EtOH) promote thiol deprotonation, enhancing reactivity for alkylation . Temperature control (60–80°C) minimizes side reactions like over-alkylation . Kinetic studies using varying solvent dielectric constants can optimize yields .

Q. What evidence supports tautomeric equilibria in the 1,2,4-triazole core, and how does this affect reactivity?

Answer: The 1,2,4-triazole ring exhibits thione-thiol tautomerism, confirmed by IR shifts (e.g., S–H stretching at 2550 cm⁻¹ in thiol form vs. C=S at 1250 cm⁻¹ in thione form). Tautomeric states influence nucleophilic reactivity: the thiol form reacts preferentially with electrophiles (e.g., chloroacetic acid), while the thione form participates in coordination chemistry (e.g., forming metal complexes) . Computational studies (DFT) can model tautomer stability under varying pH .

Q. How can salt derivatives of this acetohydrazide be synthesized, and what advantages do they offer?

Answer: Salts are formed by reacting the free acid form with inorganic bases (e.g., NaOH, KOH) or organic amines (e.g., piperidine). For example, sodium salts improve aqueous solubility for bioavailability studies, while metal complexes (e.g., Cu²⁺, Zn²⁺) may enhance antimicrobial activity . Characterization includes melting point analysis and conductivity measurements .

Q. What strategies are employed to analyze structure-activity relationships (SAR) in 1,2,4-triazole acetohydrazides?

Answer: SAR studies focus on:

  • Substituent effects : Comparing analogs with varying R-groups (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) to assess electronic/steric impacts on bioactivity.
  • Scaffold hybridization : Incorporating heterocycles (e.g., thiophene, pyrazole) to modulate lipophilicity and target binding .
  • Pharmacophore mapping : Using docking simulations to identify critical hydrogen-bonding motifs (e.g., hydrazide NH as a H-bond donor) .

Q. What challenges arise in achieving regioselective alkylation of the triazole thiol group?

Answer: Competing alkylation at nitrogen vs. sulfur is a key challenge. Steric hindrance from bulky substituents (e.g., phenyl at position 4) directs alkylation to the sulfur atom. Kinetic control (low temperature, short reaction times) and protecting-group strategies (e.g., temporary N-Boc protection) improve selectivity .

Q. How can contradictory data on biological activity be resolved across studies?

Answer: Discrepancies often stem from assay variability (e.g., bacterial strain differences) or compound purity. Mitigation strategies include:

  • Standardized protocols : Adopting CLSI guidelines for antimicrobial testing.
  • Dose-response curves : Quantifying IC₅₀/EC₅₀ values to compare potency .
  • Metabolic stability assays : Assessing compound degradation under physiological conditions .

Properties

IUPAC Name

2-[[5-[1-(4-methoxyanilino)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c1-13(21-14-8-10-16(27-2)11-9-14)18-23-24-19(28-12-17(26)22-20)25(18)15-6-4-3-5-7-15/h3-11,13,21H,12,20H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVDIRHJIJXUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(N1C2=CC=CC=C2)SCC(=O)NN)NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[(5-{1-[(4-methoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
2-[(5-{1-[(4-methoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
2-[(5-{1-[(4-methoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
2-[(5-{1-[(4-methoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
2-[(5-{1-[(4-methoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
2-[(5-{1-[(4-methoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

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